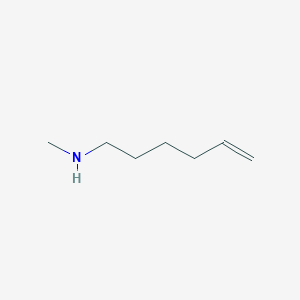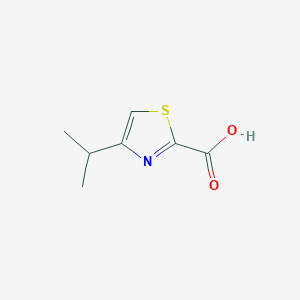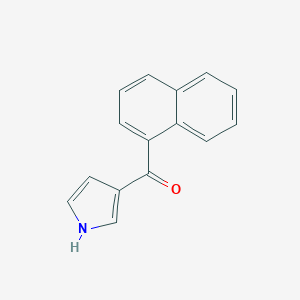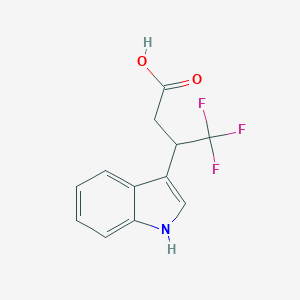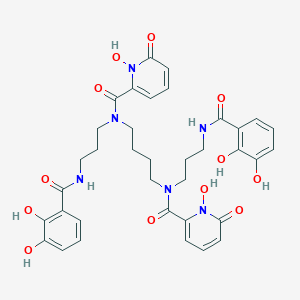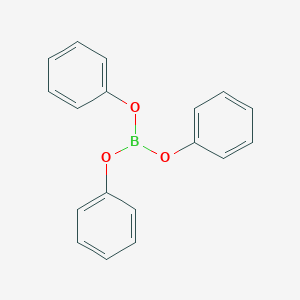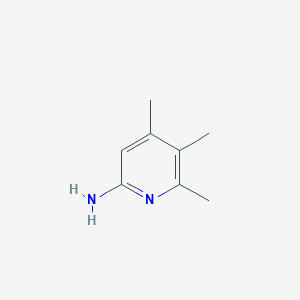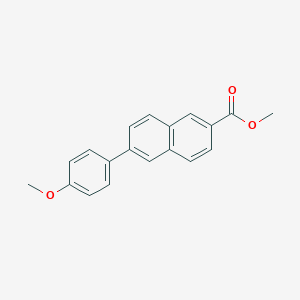
Methyl 6-(4-methoxyphenyl)-2-naphthoate
Vue d'ensemble
Description
“Methyl 6-(4-methoxyphenyl)-2-naphthoate” is a chemical compound. However, there is limited information available specifically about this compound. It appears to be related to other compounds used in pharmaceutical research12. For instance, 4-Methoxyphenol, a related compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals2.
Synthesis Analysis
The synthesis of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” is not explicitly detailed in the available resources. However, related compounds have been synthesized using various methods3. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.Molecular Structure Analysis
The molecular structure of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” is not directly available. However, related compounds have been studied. For example, the structure of 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2) was established by single crystal X-ray diffraction4.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not detailed in the available resources. However, related compounds have been studied for their chemiluminescence properties5.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, a related compound, 4-Methoxyphenol, has a melting point of 55 - 57 °C7.Applications De Recherche Scientifique
Liquid Crystalline Properties
Research has been conducted on mesogenic homologous series involving 2,6-disubstituted naphthalene ring systems, highlighting the synthesis and characterization of novel liquid crystalline compounds containing 2,6-disubstituted naphthalene and their mesomorphic properties (Thaker et al., 2012).
Intermediate in Pharmaceutical Synthesis
Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives have been noted as important intermediates in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This highlights its role in the pharmaceutical industry (Xu & He, 2010).
Radiopharmaceuticals
The compound has been synthesized in a carbon-14 labelled form for the treatment of disorders of keratinization, indicating its potential use in radiopharmaceuticals (Pilgrim et al., 1991).
Catalysis and Organic Synthesis
Studies have shown the use of derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate in catalytic processes, specifically in the methylation of 2-naphthol, which is significant in organic synthesis (Yadav & Salunke, 2013).
Novel Heterocyclic Systems
Research into the formation of new heterocyclic systems from aminonaphthyridinones includes derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate, expanding the understanding of complex organic compounds (Deady & Devine, 2006).
Chemical Modification and Derivatives
The compound has been studied for its potential in creating derivatives that improve water solubility and enhance cytotoxicity, indicating its versatility in chemical modifications for therapeutic applications (林昭蓉, 2006).
Organophosphorus Compounds
In the context of organophosphorus chemistry, the use of Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives has been explored, contributing to the development of new chemical reactions and compounds (Shabana et al., 1994).
Fluorescence Studies
The interaction of fluorescent probes derived from Methyl 6-(4-methoxyphenyl)-2-naphthoate with biological molecules like Bovine Serum Albumin (BSA) has been studied, illustrating its potential in biochemical and fluorescence applications (Ghosh et al., 2016).
Safety And Hazards
The safety and hazards of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, a related compound, 4-Methoxyphenol, is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life7.
Orientations Futures
The future directions of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, related compounds have been studied for their potential uses in various fields. For instance, a new hybrid compound of chalcone-salicylate has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate8.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. Further research and studies are needed to provide a comprehensive understanding of “Methyl 6-(4-methoxyphenyl)-2-naphthoate”.
Propriétés
IUPAC Name |
methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKKPBJYOHZIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-methoxyphenyl)-2-naphthoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

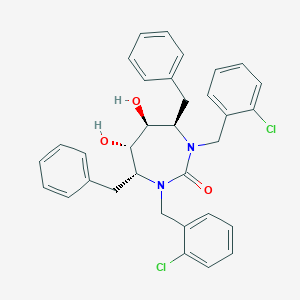
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
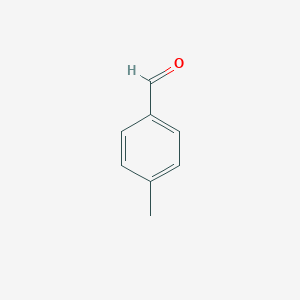
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
